5-Hydroxy-7-methoxy-2-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methoxy-2-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound includes a benzene ring fused with a dihydropyran ring, with hydroxyl and methoxy groups at positions 5 and 7, respectively, and a methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-2-methylchroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with an aldehyde followed by cyclization can yield the desired chromanone . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methoxy-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-7-methoxy-2-methylchroman-4-ol.
Substitution: Formation of 5-hydroxy-7-ethoxy-2-methylchroman-4-one.
Scientific Research Applications
5-Hydroxy-7-methoxy-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-2-methylchroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Anti-inflammatory Pathways: Modulating the expression of inflammatory cytokines and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylchroman-4-one: Lacks the methoxy group at position 7.
7-Hydroxy-5-methoxy-2-methylchroman-4-one: Has the hydroxyl and methoxy groups interchanged.
5,7-Dihydroxy-2-methylchroman-4-one: Contains hydroxyl groups at both positions 5 and 7.
Uniqueness
5-Hydroxy-7-methoxy-2-methylchroman-4-one is unique due to the specific arrangement of its functional groups, which contributes to its distinct biological activities and chemical reactivity. The presence of both hydroxyl and methoxy groups enhances its antioxidant properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
86361-56-0 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-8(12)11-9(13)4-7(14-2)5-10(11)15-6/h4-6,13H,3H2,1-2H3 |
InChI Key |
CVVSZQXLQNBZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C=C(C=C2O1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.